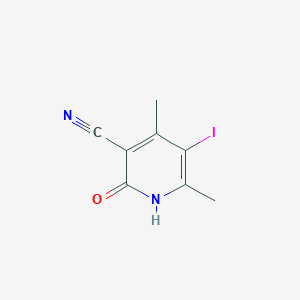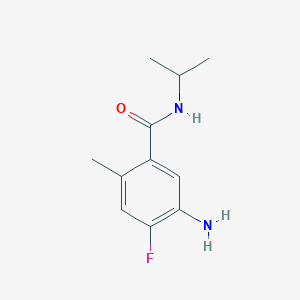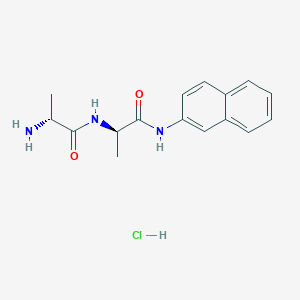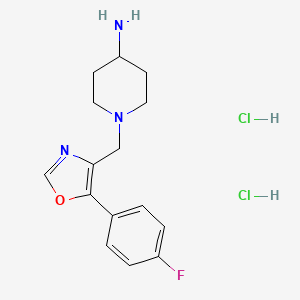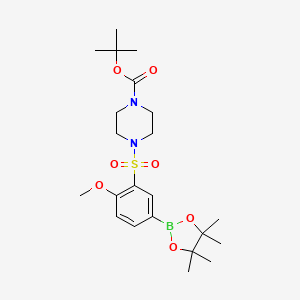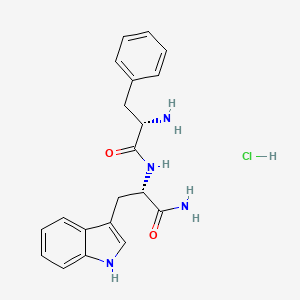
2-(1,3-ベンゾオキサゾール-2-イル)プロパン-1-アミン二塩酸塩
概要
説明
“2-(1,3-Benzoxazol-2-yl)propan-1-amine dihydrochloride” is a chemical compound with the CAS Number: 2060037-06-9 . It has a molecular weight of 249.14 . The IUPAC name for this compound is 2-(benzo[d]oxazol-2-yl)propan-1-amine dihydrochloride .
Physical and Chemical Properties The compound is a powder that is stored at room temperature .
科学的研究の応用
蛍光増白剤
2-(1,3-ベンゾオキサゾール-2-イル)プロパン-1-アミン二塩酸塩: は、蛍光増白剤の合成に使用されてきました。 これらの化合物は、紫外領域の光を吸収して可視スペクトルで再放射し、材料の明るさを高めることが知られています 。この化合物の構造は、効率的な蛍光を可能にするため、洗濯洗剤の光沢剤、紙の白化、時には皮膚に美白効果を与える化粧品など、さまざまな用途に適しています。
有機発光ダイオード (OLED)
この化合物は、OLEDで使用される分子の前駆体として役立ちます。OLED技術は、電流に応答して光を放射する有機化合物に依存しています。 これらの化合物は、高効率と明るく鮮やかな色を生み出す能力により、さまざまなディスプレイおよび照明用途で使用されています .
医薬品研究
医薬品研究では、2-(1,3-ベンゾオキサゾール-2-イル)プロパン-1-アミン二塩酸塩 は貴重な中間体です。 この化合物は、抗菌、抗真菌、抗癌、抗酸化、抗炎症特性を持つ分子に見られる共通の特徴であるベンゾオキサゾール部分を有するため、さまざまな薬剤の合成に組み込まれてきました .
癌研究
この化合物は、特に癌細胞に対して細胞毒性を示す分子の合成において、癌研究で可能性を示しています。 研究では、この化合物の誘導体が特定の癌細胞株の増殖を阻害できることが示されており、新しい抗癌剤の開発のための興味深い化合物となっています .
抗菌剤
2-(1,3-ベンゾオキサゾール-2-イル)プロパン-1-アミン二塩酸塩 の誘導体の抗菌活性は、これまで研究されてきました。 これらの誘導体は、特定の細菌酵素または経路を標的にするように設計することができ、新しい抗菌薬の開発のための道筋を提供します .
定量的構造活性相関 (QSAR) モデリング
QSARモデリングは、化合物の化学構造に基づいてその生物活性を予測するために使用される方法です2-(1,3-ベンゾオキサゾール-2-イル)プロパン-1-アミン二塩酸塩とその誘導体は、QSARを使用して分析することにより、その生物活性を理解および予測することができます。これは、薬剤設計と発見において不可欠です .
作用機序
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes . The specifics of these interactions and the resulting changes are subjects of ongoing research.
Result of Action
Some studies suggest that the compound may have cytotoxic effects on certain cancer cells
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(1,3-Benzoxazol-2-yl)propan-1-amine dihydrochloride . These factors can include pH, temperature, and the presence of other molecules in the environment.
実験室実験の利点と制限
2-(1,3-Benzoxazol-2-yl)propan-1-amine dihydrochloride has a number of advantages for use in laboratory experiments. It is a colorless, water-soluble compound, making it easy to use in a variety of experiments. It is also a relatively inexpensive compound, making it an attractive reagent for use in a variety of research applications. However, 2-(1,3-Benzoxazol-2-yl)propan-1-amine dihydrochloride also has a number of limitations. It is not very stable, and can easily degrade in the presence of light and heat. In addition, 2-(1,3-Benzoxazol-2-yl)propan-1-amine dihydrochloride is a relatively weak inhibitor of MAO, and thus may not be suitable for use in experiments where a strong inhibition of MAO is desired.
将来の方向性
There are a number of potential future directions for the use of 2-(1,3-Benzoxazol-2-yl)propan-1-amine dihydrochloride in scientific research. 2-(1,3-Benzoxazol-2-yl)propan-1-amine dihydrochloride could be used in the synthesis of a variety of novel compounds, such as drugs and fluorescent probes. 2-(1,3-Benzoxazol-2-yl)propan-1-amine dihydrochloride could also be used in the development of novel MAO inhibitors, which could be used to treat a variety of conditions, such as depression and anxiety. 2-(1,3-Benzoxazol-2-yl)propan-1-amine dihydrochloride could also be used to develop novel fluorescent probes for use in biological imaging. Finally, 2-(1,3-Benzoxazol-2-yl)propan-1-amine dihydrochloride could be used in the development of novel prostaglandin inhibitors, which could be used to treat a variety of conditions, such as inflammation and pain.
Safety and Hazards
特性
IUPAC Name |
2-(1,3-benzoxazol-2-yl)propan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.2ClH/c1-7(6-11)10-12-8-4-2-3-5-9(8)13-10;;/h2-5,7H,6,11H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQDSETYIUXMHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=NC2=CC=CC=C2O1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



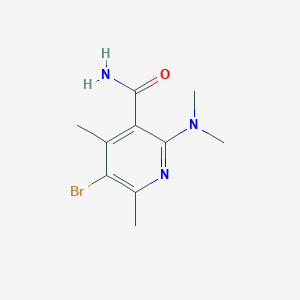
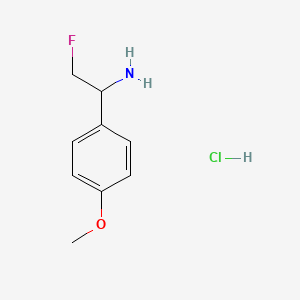
![4-Bromo-3-iodopyrazolo[1,5-a]pyridine](/img/structure/B1450699.png)

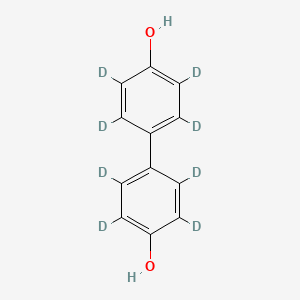
![N-Benzylbicyclo[1.1.1]pentan-1-amine](/img/structure/B1450703.png)
